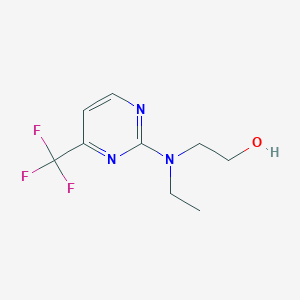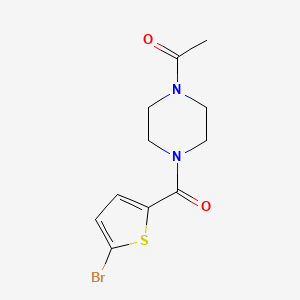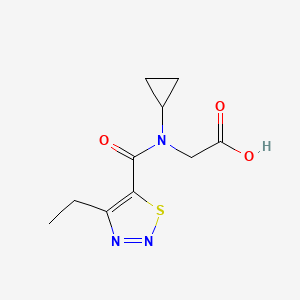
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound with the molecular formula C10H13N3O3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, ethyl isothiocyanate, and glycine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of various derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a more saturated thiadiazole ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: In agriculture, thiadiazole derivatives are used as pesticides and herbicides.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. In antimicrobial applications, the compound may target bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell division and proliferation.
Comparison with Similar Compounds
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be compared with other thiadiazole derivatives to highlight its uniqueness:
1,2,3-Thiadiazole: This is a basic thiadiazole structure with similar biological activities. the presence of the cyclopropyl and ethyl groups in this compound enhances its potency and specificity.
1,3,4-Thiadiazole: Another isomer of thiadiazole, which also exhibits antimicrobial and anticancer properties. The different arrangement of nitrogen and sulfur atoms in the ring can lead to variations in biological activity.
1,2,4-Thiadiazole: This isomer has been studied for its potential as an anti-inflammatory agent. The unique structure of this compound allows for different interactions with molecular targets.
Properties
Molecular Formula |
C10H13N3O3S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-[cyclopropyl-(4-ethylthiadiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13N3O3S/c1-2-7-9(17-12-11-7)10(16)13(5-8(14)15)6-3-4-6/h6H,2-5H2,1H3,(H,14,15) |
InChI Key |
QUTNOLBIXGITLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


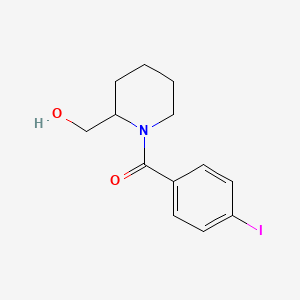

![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
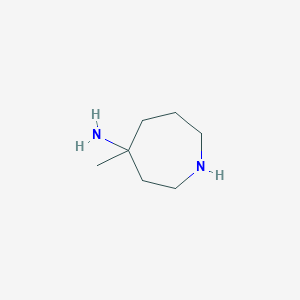
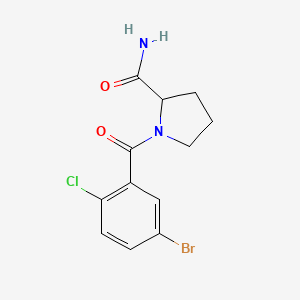
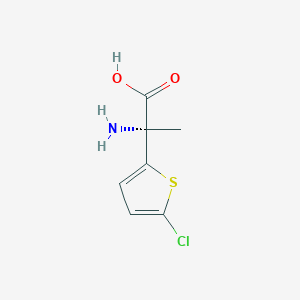
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
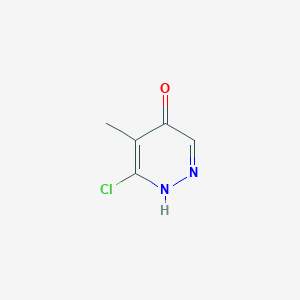
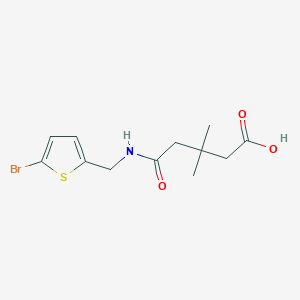
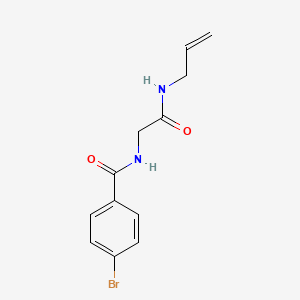
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

